molecular formula C13H20ClNO B2503288 N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride CAS No. 92196-03-7

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Cat. No.: B2503288
CAS No.: 92196-03-7
M. Wt: 241.76
InChI Key: MSWGRMMWRWMRQP-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is a chemical compound with a complex structure that includes a phenylethanamine backbone, an oxolane ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the reaction of N-methyl-2-phenylethanamine with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanamine derivatives.

Scientific Research Applications

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(oxolan-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is unique due to its specific structure, which includes both an oxolane ring and a phenylethanamine backbone. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;/h2-4,6-7,12-14H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWGRMMWRWMRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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